Sideroxylin
Overview
Description
Synthesis Analysis
Research on sideroxylin primarily focuses on its isolation and bioactivity rather than synthetic methods. It is naturally extracted from the bioactive ethyl acetate extract of Miconia ioneura Griseb leaves. Direct synthesis methods are not prominently discussed in the literature, suggesting a gap in synthetic approaches for sideroxylin (Pagola et al., 2008).
Molecular Structure Analysis
Sideroxylin's molecular structure has been elucidated using high-resolution X-ray powder diffraction, revealing its monohydrate crystal structure as 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl (C18H16O5).H2O. This detailed structural analysis underpins its biological activity and provides a foundation for understanding its interactions at the molecular level (Pagola et al., 2008).
Chemical Reactions and Properties
Sideroxylin demonstrates significant biological activities, including antimicrobial effects and potential anticancer properties. Its mechanism of action in ovarian cancer cells, for example, involves the suppression of cell proliferation, induction of apoptosis, mitochondrial dysfunction, generation of reactive oxygen species, and lipid peroxidation. These effects are mediated through the activation of ERK1/2, JNK, P38, and MAPK signaling pathways (Park et al., 2018).
Physical Properties Analysis
The physical properties of sideroxylin, such as solubility, stability, and crystalline structure, are essential for its application in various fields. However, specific details on these properties are scarce in the literature. The known property is its crystalline form as a monohydrate and its stability up to approximately 150°C, as indicated by thermogravimetric analysis (Pagola et al., 2008).
Chemical Properties Analysis
The chemical behavior of sideroxylin, including its interactions and reactions with other compounds, is pivotal for its biological efficacy. Its activity against cancer cells and microbial pathogens suggests complex interactions at the cellular level, influenced by its chemical structure. Yet, detailed chemical properties and reactivity profiles require further investigation to fully leverage its therapeutic potential (Park et al., 2018).
Scientific Research Applications
-
Antimicrobial Activity
- Field : Microbiology .
- Application Summary : Sideroxylin has been found to exhibit antimicrobial activity, particularly against Staphylococcus aureus .
- Methods of Application : The antimicrobial activity of Sideroxylin is typically assessed using standard microbiological techniques, such as disk diffusion assays or broth microdilution methods .
- Results : Sideroxylin has been shown to inhibit the growth of Staphylococcus aureus, suggesting potential applications in the treatment or prevention of infections caused by this bacterium .
-
Anti-inflammatory and Anticancer Activity
- Field : Oncology and Pharmacology .
- Application Summary : Sideroxylin has been found to inhibit ovarian cancer cell proliferation and induce apoptosis, causing DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species .
- Methods of Application : The anticancer activity of Sideroxylin is typically assessed using in vitro cell culture techniques, such as MTT assays for cell proliferation, flow cytometry for apoptosis, and various biochemical assays to assess changes in cellular processes .
- Results : Sideroxylin has been shown to inhibit the proliferation of ovarian cancer cells and induce apoptosis, suggesting potential applications in cancer treatment .
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQOGJCHBXLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185144 | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sideroxylin | |
CAS RN |
3122-87-0 | |
Record name | Sideroxylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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